molecular formula C10H16N2 B2920168 2-Methyl-2-pyridin-2-ylbutan-1-amine CAS No. 1501793-70-9

2-Methyl-2-pyridin-2-ylbutan-1-amine

Cat. No.: B2920168
CAS No.: 1501793-70-9
M. Wt: 164.252
InChI Key: VSANYTRRFRWQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-pyridin-2-ylbutan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted at the second position with a butan-1-amine group, which is further substituted with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-pyridin-2-ylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridylamine with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 2-methylbutan-1-amine using a reducing agent such as sodium triacetoxyborohydride. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, the reaction can be carried out in a continuous flow reactor using a packed column with a suitable catalyst, such as Raney nickel, and a low boiling point alcohol as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-pyridin-2-ylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-pyridin-2-ylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-pyridin-2-ylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, the compound’s structure allows it to fit into active sites of enzymes or receptors, thereby inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2-pyridin-2-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-10(2,8-11)9-6-4-5-7-12-9/h4-7H,3,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSANYTRRFRWQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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